REACTION_SMILES
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[Al+3:32].[CH3:19][O:20][c:21]1[cH:22][c:23]([O:24][CH3:25])[cH:26][c:27]([O:28][CH3:29])[cH:30]1.[CH3:1][O:2][c:3]1[c:4]([CH2:11][C:12](=[O:13])[OH:14])[cH:5][cH:6][c:7]([O:9][CH3:10])[cH:8]1.[Cl-:31].[Cl-:33].[Cl-:34].[Cl:35][CH2:36][Cl:37].[Cl:38][CH:39]([Cl:40])[CH3:41].[O:42]=[CH:43][N:44]([CH3:45])[CH3:46].[S:15]([Cl:16])([Cl:17])=[O:18]>>[CH3:1][O:2][c:3]1[c:4]([CH2:11][C:12](=[O:14])[c:22]2[c:21]([O:20][CH3:19])[cH:30][c:27]([O:28][CH3:29])[cH:26][c:23]2[O:24][CH3:25])[cH:5][cH:6][c:7]([O:9][CH3:10])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
COc1cc(OC)cc(OC)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CC(=O)O)c(OC)c1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(CC(=O)c2c(OC)cc(OC)cc2OC)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |